molecular formula C10H18F3NO3 B13150020 (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide CAS No. 1212336-37-2

(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

Cat. No.: B13150020
CAS No.: 1212336-37-2
M. Wt: 257.25 g/mol
InChI Key: ZIMSRHJHTLIYPK-VIFPVBQESA-N
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Description

(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic organic compound characterized by its unique trifluoromethyl group and dihydroxy functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multi-step organic reactions. One possible route could start with the preparation of a suitable precursor, such as a trifluoromethyl ketone, followed by diethylation and subsequent hydroxylation. The reaction conditions may include the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time would be critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups could yield trifluoromethyl ketones, while reduction could produce diethyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its trifluoromethyl group may impart unique properties that are useful in drug design and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its unique properties may make it suitable for applications in coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or alter its metabolic stability, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to its specific stereochemistry and combination of functional groups. The presence of both diethyl and dihydroxy groups, along with the trifluoromethyl moiety, distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1212336-37-2

Molecular Formula

C10H18F3NO3

Molecular Weight

257.25 g/mol

IUPAC Name

(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

InChI

InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m0/s1

InChI Key

ZIMSRHJHTLIYPK-VIFPVBQESA-N

Isomeric SMILES

CCN(CC)C(=O)C[C@@](CCO)(C(F)(F)F)O

Canonical SMILES

CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O

Origin of Product

United States

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